
13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organic compound known for its unique structure and properties. This compound belongs to the class of macrocyclic ethers, which are characterized by large ring structures containing oxygen atoms. The presence of the methoxyethyl group and the azacyclopentadecane ring makes this compound particularly interesting for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of diethylene glycol with a suitable amine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.
化学反応の分析
Types of Reactions
13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound.
科学的研究の応用
13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty polymers and as a solvent in various industrial processes.
作用機序
The mechanism by which 13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane exerts its effects is primarily through its ability to form stable complexes with other molecules. The compound’s macrocyclic structure allows it to encapsulate other molecules, thereby altering their chemical and physical properties. This encapsulation can enhance the solubility, stability, and bioavailability of drugs, making it a valuable tool in pharmaceutical research.
類似化合物との比較
Similar Compounds
2-Methoxyethanol: A simpler ether with similar functional groups but lacking the macrocyclic structure.
Diethylene Glycol: A linear ether that serves as a precursor in the synthesis of 13-(2-Methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane.
Crown Ethers: Macrocyclic ethers with similar complexation properties but different ring sizes and functional groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a macrocyclic structure with a methoxyethyl group. This combination provides enhanced complexation abilities and a broader range of applications in various fields.
特性
CAS番号 |
79402-94-1 |
|---|---|
分子式 |
C13H27NO5 |
分子量 |
277.36 g/mol |
IUPAC名 |
13-(2-methoxyethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C13H27NO5/c1-15-5-2-14-3-6-16-8-10-18-12-13-19-11-9-17-7-4-14/h2-13H2,1H3 |
InChIキー |
OXEBOWAITHJRQV-UHFFFAOYSA-N |
正規SMILES |
COCCN1CCOCCOCCOCCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


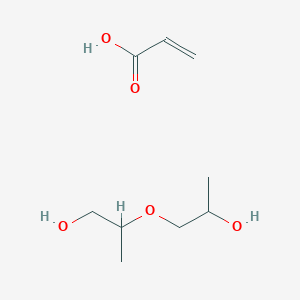
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
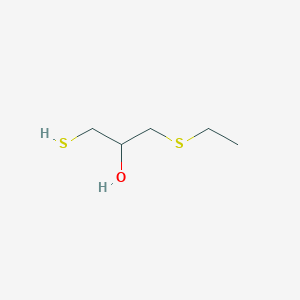
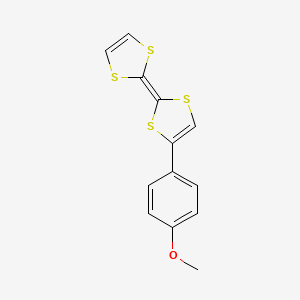
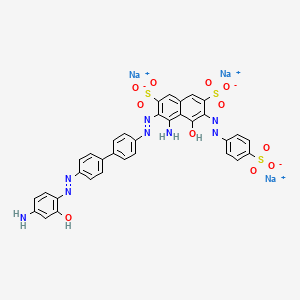
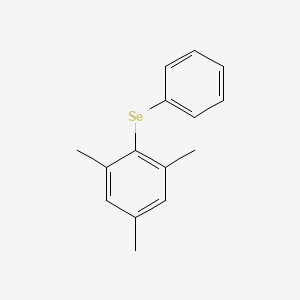

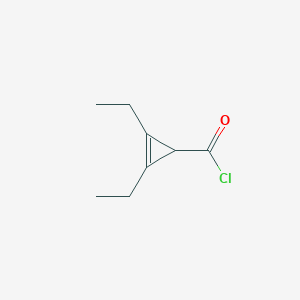

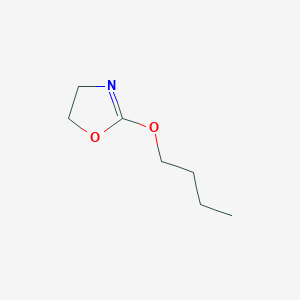
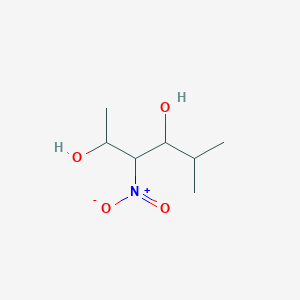
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)
![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)
